WAY-166818

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

142629-43-4 |

|---|---|

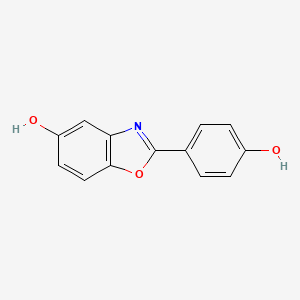

Formule moléculaire |

C13H9NO3 |

Poids moléculaire |

227.21 g/mol |

Nom IUPAC |

2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol |

InChI |

InChI=1S/C13H9NO3/c15-9-3-1-8(2-4-9)13-14-11-7-10(16)5-6-12(11)17-13/h1-7,15-16H |

Clé InChI |

DPAMLAKLEWYMGF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)O)O |

Origine du produit |

United States |

Foundational & Exploratory

WAY-166818: A Technical Guide to its Mechanism of Action as a Selective ERβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-166818 is a potent and highly selective synthetic, non-steroidal agonist for the Estrogen Receptor β (ERβ). This document provides a comprehensive overview of its mechanism of action, drawing from key preclinical studies. It details its binding affinity, functional potency, and the experimental methodologies used for its characterization. Furthermore, this guide elucidates the known signaling pathways activated by this compound and summarizes its observed in vivo effects, offering a valuable resource for researchers investigating ERβ-targeted therapeutics.

Core Mechanism of Action: Selective ERβ Agonism

This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor β (ERβ), a ligand-activated transcription factor. This selectivity is a key feature of its pharmacological profile, with significantly lower affinity for the Estrogen Receptor α (ERα). This preferential binding initiates a cascade of molecular events, leading to the modulation of target gene expression and subsequent physiological responses.

Quantitative Pharmacological Profile

The selectivity and potency of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity of this compound for Estrogen Receptors

| Receptor | Ligand | K i (nM) |

| Human ERβ | This compound | 2.1 |

| Human ERα | This compound | 130 |

| Selectivity | (ERα K i / ERβ K i ) | 62-fold |

Data sourced from Malamas et al., 2004.

Table 2: Functional Potency of this compound in a Coactivator Recruitment Assay

| Receptor | Ligand | EC 50 (nM) |

| Human ERβ | This compound | 3.1 |

| Human ERα | This compound | 190 |

| Selectivity | (ERα EC 50 / ERβ EC 50 ) | 61-fold |

Data sourced from Malamas et al., 2004.

Table 3: Transcriptional Activation Potency of this compound

| Cell Line | Reporter Gene | Receptor | EC 50 (nM) |

| HeLa | ERE-luc | Human ERβ | 0.2 |

| HeLa | ERE-luc | Human ERα | 12 |

| Selectivity | (ERα EC 50 / ERβ EC 50 ) | 60-fold |

Data sourced from Malamas et al., 2004.

Signaling Pathways

Upon binding to this compound, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. There, it modulates gene expression through two primary pathways:

-

Classical (ERE-dependent) Pathway: The ERβ dimer directly binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.

-

Non-Classical (ERE-independent) Pathway: The ERβ dimer can also regulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp1, at their respective DNA binding sites.

Figure 1: this compound signaling pathways.

In Vivo Effects

Preclinical studies in animal models have demonstrated the potential therapeutic applications of this compound, particularly in the central nervous system. Its ability to cross the blood-brain barrier allows it to exert effects on neural circuits.

-

Anxiolytic Effects: In rodent models of anxiety, this compound has shown anxiolytic-like properties.

-

Neuroprotection: Studies have suggested a neuroprotective role for this compound in models of neurodegenerative disease.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that characterized the mechanism of action of this compound.

Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for human ERα and ERβ.

-

Method: Competitive radioligand binding assay.

-

Procedure:

-

Recombinant human ERα and ERβ ligand-binding domains (LBDs) were used.

-

A constant concentration of [ 3 H]estradiol was incubated with either ERα or ERβ LBD.

-

Increasing concentrations of this compound were added to compete for binding with the radioligand.

-

After incubation, bound and free radioligand were separated using a hydroxylapatite method.

-

The amount of bound [ 3 H]estradiol was quantified by scintillation counting.

-

IC 50 values were determined by non-linear regression analysis of the competition curves.

-

K i values were calculated from the IC 50 values using the Cheng-Prusoff equation.

-

Figure 2: ER binding assay workflow.

Coactivator Recruitment Assay

-

Objective: To assess the functional potency (EC 50 ) of this compound in promoting the interaction between ERα or ERβ and a coactivator peptide.

-

Method: Homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Procedure:

-

GST-tagged ERα or ERβ LBD was incubated with a biotinylated coactivator peptide (e.g., from the SRC/p160 family).

-

Europium-labeled anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor) were added.

-

Increasing concentrations of this compound were added.

-

Agonist binding induces a conformational change in the ER LBD, promoting its interaction with the coactivator peptide, bringing the donor and acceptor fluorophores into proximity.

-

The TR-FRET signal, proportional to the extent of coactivator recruitment, was measured.

-

EC 50 values were determined from the dose-response curves.

-

Figure 3: Coactivator recruitment assay principle.

Transcriptional Activation Assay

-

Objective: To measure the ability of this compound to activate gene transcription mediated by ERα or ERβ.

-

Method: Cell-based reporter gene assay.

-

Procedure:

-

A suitable mammalian cell line (e.g., HeLa) was transiently co-transfected with:

-

An expression vector for human ERα or ERβ.

-

A reporter plasmid containing an estrogen-responsive element (ERE) driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Transfected cells were treated with increasing concentrations of this compound.

-

After an incubation period, cells were lysed, and the luciferase and β-galactosidase activities were measured.

-

Luciferase activity was normalized to β-galactosidase activity to account for variations in transfection efficiency.

-

EC 50 values were determined from the dose-response curves.

-

Figure 4: Transcriptional activation assay workflow.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of ERβ. Its high selectivity and demonstrated in vivo activity make it a compelling lead compound for the development of novel therapeutics targeting ERβ-mediated pathways in a range of disorders. This technical guide provides a foundational understanding of its mechanism of action to support further research and development efforts.

WAY-166818: An In-Depth Technical Guide on ERβ Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-166818 is a synthetic, non-steroidal compound that has garnered significant interest in the field of endocrinology and drug discovery due to its high selectivity as a full agonist for the Estrogen Receptor β (ERβ). This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for ERβ, including detailed experimental protocols and an examination of its downstream signaling pathways. The data presented herein is crucial for researchers investigating the therapeutic potential of selective ERβ modulation in various physiological and pathological conditions.

Data Presentation: Binding Affinity and Selectivity of this compound

The binding affinity and selectivity of this compound for human, rat, and mouse estrogen receptors have been quantitatively determined through competitive radioligand binding assays. The data, summarized in the tables below, demonstrates the compound's potent and selective interaction with ERβ over Estrogen Receptor α (ERα).

| Species | Receptor | IC50 (nM)[1] | Calculated Selectivity (Fold) |

| Human | ERβ | 29[1] | 42.3 |

| Human | ERα | 1227[1] | |

| Rat | ERβ | N/A | 57[1] |

| Rat | ERα | N/A | |

| Mouse | ERβ | N/A | 164[1] |

| Mouse | ERα | N/A |

Table 1: Competitive Binding Affinity (IC50) and Selectivity of this compound for Estrogen Receptors. IC50 values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Selectivity is calculated as the ratio of IC50 for ERα to IC50 for ERβ. N/A indicates that the specific IC50 values were not provided in the primary literature, but the selectivity fold was reported.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and functional activity of this compound.

Radioligand Binding Assay

A competitive radioligand binding assay is the standard method used to determine the binding affinity of a test compound for a receptor. This assay measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor (ERα or ERβ).

Materials:

-

Receptors: Full-length human ERα and ERβ expressed in a suitable system (e.g., insect or mammalian cells) and purified.

-

Radioligand: [3H]-Estradiol (a high-affinity estrogen receptor ligand).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically a Tris-based buffer containing additives to minimize non-specific binding and maintain protein stability.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: A constant concentration of the radioligand and the receptor are incubated with varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the larger receptor-ligand complexes while allowing the free radioligand to pass through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value is then determined from the resulting sigmoidal curve using non-linear regression analysis.

Cell-Based Functional Assays

Cell-based functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). A common method is the reporter gene assay.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express significant levels of estrogen receptors.

-

Expression Plasmids:

-

An expression vector containing the cDNA for either human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Transfection Reagent: A reagent to introduce the plasmids into the cells.

-

Cell Culture Medium: Appropriate medium for the chosen cell line, typically phenol (B47542) red-free to avoid estrogenic effects from the medium.

-

Test Compound: this compound.

-

Lysis Buffer and Reporter Assay Reagents: For measuring the activity of the reporter enzyme.

Procedure:

-

Transfection: The cells are co-transfected with the appropriate estrogen receptor expression plasmid and the ERE-reporter plasmid.

-

Treatment: After allowing for receptor expression, the cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient to allow for receptor activation, downstream signaling, and reporter gene expression.

-

Cell Lysis: The cells are lysed to release the cellular contents, including the reporter enzyme.

-

Reporter Assay: The activity of the reporter enzyme in the cell lysate is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter gene activity is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.

Mandatory Visualizations

Signaling Pathway of this compound at ERβ

Caption: Classical signaling pathway of this compound via ERβ.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity.

Conclusion

This compound is a potent and highly selective ERβ agonist. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. The high selectivity of this compound makes it an invaluable tool for elucidating the specific roles of ERβ in health and disease, and for the development of novel therapeutics targeting this important nuclear receptor. Further research into the downstream signaling pathways and physiological effects of this compound will continue to expand our understanding of ERβ-mediated processes.

References

WAY-166818 (CAS Number: 142629-43-4): A Technical Guide for Researchers

An In-depth Review of the Selective Estrogen Receptor-β Agonist for Scientific and Drug Development Professionals

Introduction

WAY-166818 is a synthetic, nonsteroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor-β (ERβ).[1][2] With the CAS number 142629-43-4 and the IUPAC name 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol, this compound serves as a critical tool for investigating the distinct physiological roles of ERβ and for exploring its therapeutic potential in various disease models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.

Chemical and Physical Properties

This compound is an aryl diphenolic azole with a molecular formula of C₁₃H₉NO₃ and a molar mass of 227.219 g·mol⁻¹. Its structure features a hydroxyphenyl group attached to a benzoxazole (B165842) core, which is crucial for its selective binding to ERβ.

| Property | Value |

| CAS Number | 142629-43-4 |

| IUPAC Name | 2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol |

| Molecular Formula | C₁₃H₉NO₃ |

| Molar Mass | 227.219 g·mol⁻¹ |

Mechanism of Action

This compound functions as a highly selective full agonist of ERβ. Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The selectivity of this compound for ERβ over ERα allows for the specific interrogation of ERβ-mediated signaling pathways, distinguishing its effects from those mediated by ERα.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound is a key attribute that makes it a valuable research tool. The following table summarizes its binding affinities (IC50 values) and selectivity for human, rat, and mouse estrogen receptors.

| Receptor | IC50 (nM) | Selectivity (fold) |

| Human ERβ | 29 | 25-fold vs. human ERα |

| Human ERα | 1227 | |

| Rat ERβ | - | 57-fold vs. rat ERα |

| Mouse ERβ | - | 164-fold vs. mouse ERα |

Data sourced from Malamas et al., 2004 as cited in Wikipedia.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound, based on established procedures in the field.

ERβ Binding Assay (Competitive Radioligand Binding Assay)

This protocol is a standard method to determine the binding affinity of a compound to the estrogen receptor.

Materials:

-

This compound

-

Recombinant human ERβ protein

-

[³H]-Estradiol (radioligand)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite (B223615) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the recombinant human ERβ protein, a fixed concentration of [³H]-Estradiol, and a specific concentration of this compound (or vehicle control).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Add cold hydroxyapatite slurry to each tube to separate bound from unbound radioligand.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the hydroxyapatite pellet with assay buffer to remove any remaining unbound radioligand.

-

Resuspend the pellet in scintillation fluid.

-

Quantify the amount of bound [³H]-Estradiol using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition of [³H]-Estradiol binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies: Induction of Galanin Expression in Rat Brain

This protocol, based on the work of Merchenthaler et al. (2005), investigates the in vivo effects of this compound on gene expression in the rat brain.

Animal Model:

-

Ovariectomized adult female Sprague-Dawley rats. Ovariectomy is performed to eliminate endogenous estrogens.

Dosing and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., sesame oil).

-

Administer this compound via subcutaneous injection at a specified dose.

-

A control group receives vehicle only.

Tissue Processing and Analysis:

-

At a predetermined time point after administration, euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix in the same fixative.

-

Cryoprotect the brain tissue in a sucrose (B13894) solution.

-

Section the brain using a cryostat.

-

Perform in situ hybridization for galanin mRNA and immunohistochemistry for Gonadotropin-Releasing Hormone (GnRH) on the brain sections.

-

Analyze the co-localization of galanin mRNA within GnRH-immunoreactive neurons using microscopy.

-

Quantify the changes in galanin expression in the this compound treated group compared to the control group.

Signaling Pathways and Visualizations

This compound, as an ERβ agonist, is expected to modulate a variety of downstream signaling pathways. The classical pathway involves the regulation of gene expression through EREs. However, ERβ can also participate in non-genomic signaling cascades.

Classical (Genomic) ERβ Signaling Pathway

Caption: Classical genomic signaling pathway of this compound.

Experimental Workflow: In Vivo Analysis of Gene Expression

Caption: Workflow for in vivo analysis of gene expression.

Conclusion

This compound is a powerful and selective pharmacological tool for elucidating the specific functions of ERβ. Its high selectivity allows for the differentiation of ERβ-mediated effects from those of ERα, providing valuable insights into the complex biology of estrogen signaling. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to further understand the therapeutic potential of targeting ERβ in a range of physiological and pathological conditions. Further research into the detailed downstream signaling pathways and the pharmacokinetic and pharmacodynamic profiles of this compound will continue to enhance its utility in the field.

References

WAY-166818: An In-Depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-166818 is a synthetic, non-steroidal compound that acts as a selective agonist for Estrogen Receptor β (ERβ), a key nuclear hormone receptor involved in a diverse range of physiological and pathological processes. Its selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific roles of ERβ-mediated signaling and a potential therapeutic agent for various conditions, including neurological disorders, inflammatory diseases, and certain types of cancer. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Core Mechanism of Action

This compound exerts its biological effects by binding to and activating ERβ. Upon binding, the receptor undergoes a conformational change, leading to its dimerization and translocation to the nucleus. In the nucleus, the activated ERβ dimer can modulate gene expression through several mechanisms:

-

Classical Pathway (Direct DNA Binding): The ERβ dimer can directly bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing transcription.

-

Non-Classical Pathway (Tethered Mechanism): Activated ERβ can interact with other transcription factors, such as AP-1 and Sp-1, that are already bound to their respective DNA response elements. This "tethering" mechanism allows ERβ to indirectly regulate the expression of genes that may not contain a classical ERE.

-

Non-Genomic Signaling: A fraction of ERβ is localized to the plasma membrane and can initiate rapid, non-genomic signaling cascades upon ligand binding. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to more immediate cellular responses.

Quantitative Data on this compound Activity

The selectivity and potency of this compound for ERβ have been quantified in various studies. The following table summarizes key binding and activity data.

| Parameter | Species | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| IC50 (nM) | Human | 1227 | 29 | 42.3 | [1] |

| Selectivity | Rat | - | - | 57-fold | [1] |

| Selectivity | Mouse | - | - | 164-fold | [1] |

Downstream Signaling Pathways Modulated by this compound

While specific downstream signaling data for this compound is still emerging, its role as a selective ERβ agonist allows us to infer its involvement in established ERβ-mediated pathways.

Neuroprotective Signaling

ERβ activation has been strongly implicated in neuroprotection. It is hypothesized that this compound, by activating ERβ, can promote neuronal survival and function through various signaling cascades.

Anti-Inflammatory Signaling

ERβ activation is known to exert anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. This compound is expected to mimic these effects.

Regulation of Cell Cycle and Apoptosis in Cancer

The role of ERβ in cancer is complex and context-dependent. In some cancers, ERβ activation can inhibit proliferation and promote apoptosis. This compound could potentially be used to exploit these properties.

Key Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of this compound's downstream signaling pathways. Below are methodologies for key experiments frequently employed in this area of research.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to identify the specific DNA sites to which ERβ binds following activation by this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the lysate to shear the chromatin into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ERβ overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Western Blotting for Kinase Activation

This method is used to detect the phosphorylation and subsequent activation of downstream kinases like Akt and ERK.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound for various time points.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C. Also, probe separate blots with antibodies against the total forms of the kinases as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Luciferase Reporter Assay for Gene Expression

This assay is used to measure the transcriptional activity of a specific gene promoter in response to this compound treatment.

Protocol:

-

Plasmid Construction: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) into the cells of interest.

-

Treatment: After 24-48 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Normalization: Measure the Renilla luciferase activity to normalize for transfection efficiency.

-

Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase readings by the Renilla luciferase readings.

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of ERβ. While the direct downstream signaling pathways of this compound are still under active investigation, its selective agonism for ERβ provides a strong basis for predicting its involvement in key cellular processes such as neuroprotection, inflammation, and cell fate decisions in cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the intricate signaling networks modulated by this promising compound. Future research employing transcriptomics, proteomics, and other high-throughput techniques will be instrumental in providing a more comprehensive understanding of the downstream effects of this compound and its therapeutic potential.

References

WAY-166818 for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-166818 is a potent and highly selective agonist for Estrogen Receptor β (ERβ), a key target in neuroprotective research. While direct and detailed studies on this compound's neuroprotective effects are limited in publicly available literature, the broader class of selective ERβ agonists has demonstrated significant promise in mitigating neuronal damage in a variety of preclinical models. This guide synthesizes the available information on this compound and extrapolates potential neuroprotective mechanisms and experimental approaches based on studies of analogous selective ERβ agonists. The activation of ERβ is linked to the modulation of critical signaling pathways involved in neuronal survival, anti-inflammatory responses, and antioxidant defense. This document provides a comprehensive overview of the potential of this compound in neuroprotection research, including plausible mechanisms of action, representative experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound, also known as WAY-818, is a synthetic, nonsteroidal compound recognized for its high affinity and selectivity for ERβ[1]. Its ability to preferentially activate this specific estrogen receptor subtype makes it a valuable tool for dissecting the physiological roles of ERβ and exploring its therapeutic potential, particularly in the central nervous system where ERβ is prominently expressed.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 142629-43-4 |

| Alternative Name | WAY-818 |

| Class | Selective Estrogen Receptor β (ERβ) Agonist |

The Role of Estrogen Receptor β in Neuroprotection

A substantial body of evidence supports the neuroprotective role of estrogens, with ERβ emerging as a key mediator of these effects. Activation of ERβ has been shown to confer protection in various models of neurological insults, including ischemic stroke, and neurodegenerative conditions like Parkinson's and Alzheimer's disease[2][3][4][5]. The neuroprotective effects of ERβ activation are multifaceted, involving the modulation of apoptotic pathways, reduction of oxidative stress, and attenuation of neuroinflammation.

Putative Neuroprotective Signaling Pathways of this compound

Based on studies with other selective ERβ agonists, the neuroprotective effects of this compound are likely mediated through the activation of several key intracellular signaling cascades. These pathways are crucial for promoting cell survival and mitigating the detrimental effects of neuronal injury.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-D Cultures of Human Neuronal Cells for Parkinson's Disease Drug Discovery [pcrm.org]

- 3. Parkinson's Disease Phenotypes in Patient Neuronal Cultures and Brain Organoids Improved by 2‐Hydroxypropyl‐β‐Cyclodextrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Recapitulating Parkinson's disease pathology in a three-dimensional human neural cell culture model - figshare - Figshare [figshare.com]

- 5. vator.tv [vator.tv]

WAY-166818 in breast cancer cell lines

An in-depth analysis of the compound "WAY-166818" in the context of breast cancer cell lines could not be conducted, as searches for this specific compound name did not yield any relevant results. It is highly probable that "this compound" is a typographical error.

For a comprehensive technical guide to be generated, the correct name of the compound is required. Researchers, scientists, and drug development professionals are encouraged to verify the compound's designation to enable a thorough investigation into its effects on breast cancer cell lines, including quantitative data, experimental protocols, and signaling pathways.

Once the correct compound is identified, a detailed report can be compiled to address the following key areas:

-

Quantitative Data Summary: A structured presentation of all available quantitative data, such as IC50 values, apoptosis rates, and changes in protein expression across various breast cancer cell lines.

-

Detailed Experimental Protocols: A comprehensive description of the methodologies used in the cited research, including cell viability assays, western blotting, and flow cytometry.

-

Signaling Pathway Analysis: Visual representations and explanations of the signaling pathways modulated by the compound in breast cancer cells.

Without the accurate name of the molecule, it is not possible to provide the requested in-depth technical guide. We await the corrected information to proceed with a detailed and accurate analysis.

The Potential of WAY-166818 in Non-Small Cell Lung Cancer: A Technical Guide for Researchers

An In-depth Exploration of Estrogen Receptor β (ERβ) Agonism as a Therapeutic Strategy in NSCLC

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the therapeutic potential of WAY-166818, a selective Estrogen Receptor β (ERβ) agonist, in the context of non-small cell lung cancer (NSCLC). Due to the limited direct research on this compound in NSCLC, this document extrapolates its potential effects based on the well-documented role of its target, ERβ, in this malignancy. We will explore the intricate signaling pathways governed by ERβ, summarize the effects of other selective ERβ agonists, and provide detailed experimental protocols to facilitate further investigation into this promising therapeutic avenue.

Introduction: The Emerging Role of Estrogen Receptor β in NSCLC

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic targets.[1] While the role of estrogen receptors in hormone-dependent cancers like breast and prostate cancer is well-established, their significance in lung cancer is an evolving area of research.[2]

Estrogen Receptor β (ERβ) has been identified as the predominant estrogen receptor subtype in NSCLC, with Estrogen Receptor α (ERα) expression being significantly lower or absent.[3] The prognostic significance of ERβ in NSCLC is complex and appears to be dependent on its subcellular localization. Some studies suggest that nuclear ERβ expression is associated with a better prognosis, while cytoplasmic localization may correlate with a poorer outcome.[4] This differential role underscores the importance of understanding the downstream signaling pathways activated by ERβ in various cellular compartments.

This compound is a potent and highly selective agonist for ERβ.[3] Its ability to specifically activate this receptor subtype makes it a valuable tool for dissecting the function of ERβ in NSCLC and a potential therapeutic agent.

This compound: A Selective ERβ Agonist

This compound is a synthetic, non-steroidal compound that demonstrates high selectivity for ERβ over ERα. This selectivity is crucial for minimizing the potential off-target effects associated with ERα activation, which is linked to cell proliferation in other cancers.

| Compound | Target | IC50 (nM) - Human ERβ | IC50 (nM) - Human ERα | Selectivity (ERα/ERβ) |

| This compound | ERβ Agonist | 29 | 1227 | ~42-fold |

The Dichotomous Role of ERβ Signaling in NSCLC

The activation of ERβ in NSCLC cells can trigger a cascade of signaling events with seemingly contradictory outcomes on cell fate, suggesting a highly context-dependent role. The primary signaling pathways implicated include the MAPK/ERK and PI3K/Akt pathways.

Pro-proliferative and Anti-apoptotic Signaling

In some NSCLC contexts, ERβ activation has been shown to promote cell proliferation and survival. This is primarily mediated through non-genomic signaling pathways. Upon ligand binding in the cytoplasm, ERβ can rapidly activate kinase cascades, including:

-

MAPK/ERK Pathway: Activation of this pathway is a common downstream effect of growth factor receptor signaling and can lead to cell proliferation, differentiation, and survival.[5]

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.[6]

There is also evidence of crosstalk between ERβ and the Epidermal Growth Factor Receptor (EGFR) pathway, a key driver in a subset of NSCLCs. ERβ activation can transactivate EGFR, leading to the stimulation of its downstream pro-survival signals.[7]

Anti-proliferative and Pro-apoptotic Signaling

Conversely, other studies have demonstrated a tumor-suppressive role for ERβ in NSCLC. Activation of nuclear ERβ can lead to:

-

Regulation of Oncogenic RAS Signaling: ERβ has been shown to induce apoptosis by downregulating EGFR and inhibiting the oncogenic RAS/ERK signaling pathway.[8]

-

Induction of Apoptosis: Activation of ERβ can stimulate the intrinsic apoptotic pathway.[8]

This suggests that the subcellular location of ERβ and the specific cellular context are critical determinants of its ultimate biological effect.

Quantitative Effects of ERβ Agonists in Cancer Cell Lines

While specific data for this compound in NSCLC is not yet available, studies with other selective ERβ agonists, such as Diarylpropionitrile (DPN), provide valuable insights. It is important to note that the effects of these agonists can be highly cell-type specific.

| Agonist | Cell Line | Cancer Type | Effect | Concentration | Reference |

| DPN | 201T | NSCLC | Increased proliferation | Not specified | [9] |

| DPN | MC38 | Colon Cancer | Growth inhibition (50-94%) | 10⁻¹² M to 10⁻⁴ M | [10] |

This table highlights the context-dependent effects of ERβ agonism and underscores the need for comprehensive screening of this compound across a panel of NSCLC cell lines with varying ERβ expression levels.

Experimental Protocols for Investigating this compound in NSCLC

To facilitate further research, this section provides detailed protocols for key experiments to elucidate the role of this compound in NSCLC.

Assessment of ERβ Expression in NSCLC Cell Lines

Objective: To determine the endogenous expression levels of ERβ in a panel of NSCLC cell lines.

Method: Western Blotting

-

Cell Culture: Culture NSCLC cell lines (e.g., A549, H1299, PC9) in appropriate media until 80-90% confluency.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ERβ overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

References

- 1. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Frontiers | Multiple signaling pathways in the frontiers of lung cancer progression [frontiersin.org]

- 6. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen Receptor Signaling Pathways in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. The inhibitory effect of diarylpropionitrile, a selective agonist of estrogen receptor beta, on the growth of MC38 colon cancer line - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-166818: A Selective Estrogen Receptor-Beta Agonist with Diverse Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

WAY-166818 is a synthetic, non-steroidal small molecule that acts as a potent and selective agonist for the Estrogen Receptor-Beta (ERβ). Its high affinity and selectivity for ERβ over Estrogen Receptor-Alpha (ERα) have positioned it as a valuable research tool for elucidating the distinct physiological roles of ERβ and as a potential therapeutic agent for a range of clinical indications. This technical guide provides an in-depth overview of the core pharmacology of this compound, its potential therapeutic applications, relevant experimental protocols, and the underlying signaling pathways.

Core Pharmacology and Data

This compound exhibits a strong binding affinity and functional activity at the ERβ, with significantly lower activity at the ERα. This selectivity is a key characteristic that may offer a favorable therapeutic window by minimizing the ERα-mediated effects associated with traditional estrogen therapies.

Binding Affinity and Functional Activity

The following tables summarize the key in vitro binding and functional parameters of this compound.

| Parameter | Receptor | Species | Value | Reference |

| IC50 | ERβ | Human | 29 nM | [1] |

| IC50 | ERα | Human | 1227 nM | [1] |

| Selectivity (ERα IC50 / ERβ IC50) | - | Human | ~42-fold | [1] |

| Selectivity (over ERα) | - | Rat | 57-fold | [1] |

| Selectivity (over ERα) | - | Mouse | 164-fold | [1] |

IC50 (half maximal inhibitory concentration) values from competitive binding assays indicate the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor.

Potential Therapeutic Applications

The selective activation of ERβ by this compound suggests its potential utility in various therapeutic areas, including neuropsychiatric disorders, neuroprotection, oncology, and inflammatory conditions.

Anxiolytic and Antidepressant Effects

Preclinical evidence suggests that selective ERβ agonists may possess anxiolytic and antidepressant properties. While direct quantitative data for this compound in behavioral models of anxiety and depression are not extensively published, the known distribution of ERβ in brain regions associated with mood and anxiety, such as the amygdala and hippocampus, supports this therapeutic rationale.

Neuroprotection

Activation of ERβ has been linked to neuroprotective effects in various models of neuronal injury. This suggests a potential role for this compound in the treatment of neurodegenerative diseases and acute brain injuries. The proposed mechanisms include the modulation of inflammatory responses, reduction of oxidative stress, and promotion of neuronal survival.

Oncology

ERβ is expressed in various cancer types, and its activation can have anti-proliferative and pro-apoptotic effects, opposing the often oncogenic actions of ERα. This makes selective ERβ agonists like this compound a potential therapeutic strategy for certain cancers, including those of the breast, prostate, and colon.

Anti-inflammatory Effects

ERβ signaling has been shown to modulate inflammatory pathways. By selectively activating ERβ, this compound may offer a novel approach to treating chronic inflammatory diseases with a potentially improved side-effect profile compared to broad-acting anti-inflammatory agents.

Experimental Protocols

This section outlines key experimental methodologies relevant to the preclinical evaluation of this compound.

Estrogen Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of this compound for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ

-

[3H]-Estradiol (Radioligand)

-

This compound (Test Compound)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine a fixed concentration of the respective estrogen receptor, a fixed concentration of [3H]-Estradiol, and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled estradiol).

-

Incubate the mixture to allow for binding equilibrium to be reached (e.g., 18-24 hours at 4°C).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Elevated Plus Maze (Anxiety)

This model assesses the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer this compound or vehicle to the animals at a predetermined time before testing.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera.

-

Analyze the recordings for parameters such as:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

In Vivo Behavioral Assessment: Forced Swim Test (Depression)

This model is used to screen for antidepressant-like activity.

Apparatus:

-

A cylindrical container filled with water, from which the animal cannot escape.

Procedure:

-

Administer this compound or vehicle to the animals.

-

Place the animal in the cylinder of water for a predetermined period (e.g., 6 minutes).

-

Record the animal's behavior, specifically the duration of immobility (floating).

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by binding to and activating ERβ, which can initiate both genomic and non-genomic signaling cascades.

Classical (Genomic) Signaling Pathway

Upon binding this compound, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

This compound can also initiate rapid, non-genomic signaling from membrane-associated ERβ. This can lead to the activation of various intracellular kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which in turn can modulate cellular function and gene expression.

Caption: Non-genomic signaling pathways of this compound.

Conclusion

This compound is a valuable pharmacological tool with significant potential for therapeutic development. Its high selectivity for ERβ offers the prospect of targeted therapies with reduced side effects compared to non-selective estrogenic compounds. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in the promising areas of neuropsychiatry, neuroprotection, oncology, and inflammatory diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this promising molecule.

References

WAY-166818: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-166818 is a synthetic, nonsteroidal, and highly selective agonist for the Estrogen Receptor β (ERβ). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative pharmacological data, and a depiction of the associated signaling pathway, serving as a technical resource for researchers in pharmacology and drug development.

Introduction

The discovery of a second estrogen receptor, ERβ, revealed a new layer of complexity in estrogen signaling. While structurally similar to Estrogen Receptor α (ERα), ERβ exhibits a distinct tissue distribution and physiological functions, often opposing those of ERα. This has spurred the development of selective ERβ agonists, like this compound, which offer the potential for therapeutic intervention in a variety of conditions, including inflammation and certain cancers, without the proliferative effects associated with ERα activation. This compound, with its high selectivity for ERβ, represents a key chemical tool for elucidating the specific roles of this receptor subtype.

Pharmacological Profile

This compound is a potent and highly selective ERβ agonist. Its binding affinity and functional activity have been characterized across multiple species.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Receptor | Species | Assay Type | IC50 (nM) | Fold Selectivity (ERα/ERβ) |

| ERβ | Human | Competitive Binding | 29 | 42.3 |

| ERα | Human | Competitive Binding | 1227 | |

| ERβ | Rat | Competitive Binding | - | 57 |

| ERα | Rat | Competitive Binding | - | |

| ERβ | Mouse | Competitive Binding | - | 164 |

| ERα | Mouse | Competitive Binding | - |

Data compiled from Malamas et al., 2004.[1]

Synthesis

The synthesis of this compound (2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol) was first reported by Malamas and colleagues in 2004. The following is a detailed protocol based on their publication.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-nitrophenol (B125904)

-

To a solution of 4-nitrophenol (B140041) in a suitable solvent, add a reducing agent (e.g., sodium dithionite).

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-amino-4-nitrophenol.

Step 2: Synthesis of 2-(4-Hydroxyphenyl)-5-nitrobenzoxazole

-

In a reaction vessel, combine 2-amino-4-nitrophenol and 4-hydroxybenzoic acid.

-

Add a dehydrating agent, such as polyphosphoric acid.

-

Heat the mixture at an elevated temperature (e.g., 180-200 °C) for several hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 2-(4-hydroxyphenyl)-5-nitrobenzoxazole.

Step 3: Synthesis of this compound (2-(4-Hydroxyphenyl)-1,3-benzoxazol-5-ol)

-

Dissolve 2-(4-hydroxyphenyl)-5-nitrobenzoxazole in a solvent like ethanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the final compound by column chromatography or recrystallization to yield this compound.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its binding affinity and functional potency at the estrogen receptors.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

-

Receptor Preparation: Prepare cell lysates or purified recombinant human ERα and ERβ.

-

Radioligand: Use [3H]-estradiol as the radiolabeled ligand.

-

Assay Procedure:

-

Incubate a fixed concentration of the receptor preparation and [3H]-estradiol with varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium at a specified temperature (e.g., 4 °C) for a defined period (e.g., 18 hours).

-

Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Mechanism of Action: ERβ Signaling Pathway

This compound exerts its biological effects by binding to and activating the Estrogen Receptor β. Upon activation, ERβ can modulate gene expression through several mechanisms.

Genomic Signaling Pathway

The classical mechanism of action involves the binding of this compound to ERβ in the cytoplasm, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene transcription.

Caption: Classical genomic signaling pathway of this compound via Estrogen Receptor β.

Experimental Workflow: In Vitro Evaluation

The process of discovering and characterizing a selective ligand like this compound involves a structured workflow, from initial synthesis to final biological evaluation.

Caption: A typical experimental workflow for the discovery and in vitro characterization of a selective ERβ agonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Estrogen Receptor β. Its high selectivity allows for the dissection of ERβ-mediated effects from those of ERα. The detailed synthetic and experimental protocols provided herein serve as a resource for researchers aiming to replicate or build upon the foundational work that established this compound as a cornerstone of ERβ research. Further studies utilizing this compound will continue to shed light on the therapeutic potential of targeting ERβ in various disease states.

References

Methodological & Application

Application Notes and Protocols for WAY-166818 Dosage and Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-166818 is a synthetic, non-steroidal estrogen that acts as a selective agonist for Estrogen Receptor β (ERβ). Its selectivity for ERβ over ERα makes it a valuable tool for investigating the specific physiological roles of ERβ in various biological systems. This document provides detailed application notes and protocols for the dosage and administration of this compound in rats, based on available literature for selective ERβ agonists. While specific quantitative data for this compound is limited in publicly available resources, the provided protocols are representative of studies involving similar compounds and can serve as a comprehensive guide for experimental design.

Data Presentation: Dosage and Administration of Selective ERβ Agonists in Rats

The following table summarizes dosage and administration information for various selective ERβ agonists in rats from published studies. This data can be used to guide dose selection for this compound.

| Compound | Dosage Range | Administration Route | Vehicle | Study Type | Reference |

| Diarylpropionitrile (DPN) | 0.05 - 10 mg/kg/day | Subcutaneous (s.c.) | Sesame oil or DMSO | Behavioral, Pharmacokinetic | (Representative studies) |

| WAY-200070 | 0.1 - 10 mg/kg | Subcutaneous (s.c.) | Not specified | Behavioral | (Representative studies) |

| ERB-041 | 1 - 30 mg/kg/day | Oral (p.o.) or Subcutaneous (s.c.) | Not specified | Anti-inflammatory | (Representative studies) |

Note: The optimal dosage of this compound should be determined empirically for each specific experimental paradigm.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rats

This protocol outlines the standard procedure for subcutaneous injection of a compound like this compound in rats.

Materials:

-

This compound

-

Sterile vehicle (e.g., sesame oil, dimethyl sulfoxide (B87167) [DMSO])

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve the compound in the chosen sterile vehicle to achieve the desired final concentration. Gentle warming or vortexing may be necessary to ensure complete dissolution. Prepare the solution fresh on the day of administration.

-

-

Animal Preparation:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the rat. For subcutaneous injections, the loose skin over the dorsal midline (scruff) is a common and well-tolerated site.

-

-

Injection:

-

Swab the injection site with 70% ethanol and allow it to dry.

-

Lift the skin to form a "tent."

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Return the rat to its cage and monitor for any adverse reactions, such as swelling, redness at the injection site, or changes in behavior.

-

Protocol 2: Representative Behavioral Study Protocol (Elevated Plus Maze)

This protocol is a template for assessing the anxiolytic/anxiogenic effects of this compound, adapted from studies using other selective ERβ agonists.

Apparatus:

-

An elevated plus maze (EPM) consisting of two open arms and two closed arms, elevated from the floor.

Procedure:

-

Acclimatization:

-

Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

-

Drug Administration:

-

Administer this compound or vehicle via subcutaneous injection (as per Protocol 1) at a predetermined time before testing (e.g., 30 minutes or 1 hour).

-

-

Testing:

-

Place the rat in the center of the EPM, facing one of the open arms.

-

Allow the rat to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total arm entries.

-

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Signaling Pathways

This compound, as a selective ERβ agonist, is expected to activate downstream signaling pathways mediated by ERβ. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

-

This compound binds to ERβ in the cytoplasm or nucleus.

-

Upon binding, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there.

-

The ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

This binding recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription. An example of a gene potentially regulated by this pathway is galanin.

Non-Genomic Pathway:

-

A subpopulation of ERβ located at the cell membrane or in the cytoplasm can be rapidly activated by this compound.

-

This activation can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

-

Activation of the MAPK pathway can lead to the phosphorylation and activation of transcription factors like AP-1 (Activator Protein-1).

-

AP-1 can then regulate the transcription of target genes, providing an alternative, ERE-independent mechanism of gene regulation by ERβ.

These pathways ultimately lead to the diverse physiological effects observed upon administration of this compound. The specific cellular response will depend on the cell type and the complement of co-regulatory proteins present.

Application Notes and Protocols for WAY-166818 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-166818 is a synthetic, nonsteroidal compound that acts as a selective agonist for Estrogen Receptor β (ERβ).[1] Its high selectivity makes it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes, distinguishing them from the effects mediated by Estrogen Receptor α (ERα). In cell culture experiments, this compound is utilized to probe the downstream signaling pathways of ERβ, assess its impact on cell proliferation, migration, and gene expression, particularly in cancer research.

Mechanism of Action

This compound selectively binds to and activates ERβ, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. In the nucleus, the ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of ERβ can also trigger non-genomic signaling pathways by interacting with other signaling molecules in the cytoplasm.

Data Presentation

In Vitro Activity of this compound

| Parameter | Species | Value | Receptor | Reference |

| IC50 | Human | 29 nM | ERβ | [1] |

| IC50 | Human | 1227 nM | ERα | [1] |

| Selectivity | Rat | 57-fold | ERβ over ERα | [1] |

| Selectivity | Mouse | 164-fold | ERβ over ERα | [1] |

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of utilizing this compound is the proper maintenance of cell lines. The choice of cell line is critical and should be based on the expression of ERβ. Breast cancer cell lines such as MCF-7, T47D, and the engineered Hs578T-ERβ are commonly used.

Materials:

-

ERβ-expressing cell line (e.g., MCF-7, T47D, Hs578T-ERβ)

-

Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phenol (B47542) red-free medium supplemented with charcoal-stripped serum (for estrogen-deprivation experiments)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA once they reach 80-90% confluency.

-

Neutralize trypsin with a complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in a fresh medium and seed into new culture vessels at the desired density.

-

For experiments involving estrogenic compounds, switch to a phenol red-free medium with charcoal-stripped serum for at least 48 hours prior to treatment to deplete endogenous estrogens.

Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

-

ERβ-expressing cells

-

Phenol red-free medium with charcoal-stripped serum

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of luminescence detection

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a phenol red-free medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the appropriate medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Replace the medium with the prepared this compound dilutions or vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the results to the vehicle control to determine the percentage of viable cells.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details how to measure changes in the expression of target genes in response to this compound treatment.

Materials:

-

ERβ-expressing cells (e.g., Hs578T-ERβ)

-

Phenol red-free medium with charcoal-stripped serum

-

This compound stock solution

-

6-well plates

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency in a phenol red-free medium.

-

Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using the synthesized cDNA, specific primers for target genes, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Visualizations

Caption: Genomic and non-genomic signaling pathways of this compound.

Caption: Workflow for assessing cell viability upon this compound treatment.

Caption: Workflow for gene expression analysis using qRT-PCR.

References

Application Note & Protocol: A Template for Investigating the Efficacy of Novel Compounds on T47D Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive template for evaluating the anti-cancer effects of a novel therapeutic agent, exemplified here as "Compound-X" (to stand in for a compound like WAY-166818 for which no public data exists), on the T47D human breast cancer cell line. T47D cells are a valuable in vitro model for luminal A breast cancer, expressing estrogen and progesterone (B1679170) receptors.[1][2][3] This template outlines standard protocols for assessing cell viability, induction of apoptosis, and cell cycle arrest, along with a framework for investigating the underlying molecular mechanisms.

Data Presentation

Quantitative data from the suggested experiments should be summarized in clear, structured tables for straightforward interpretation and comparison.

Table 1: Effect of Compound-X on T47D Cell Viability (IC50)

| Treatment Group | Concentration (µM) | Mean Cell Viability (%) | Standard Deviation | IC50 (µM) |

| Control (Vehicle) | 0 | 100 | ± 5.2 | - |

| Compound-X | 1 | 85.3 | ± 4.1 | |

| 5 | 62.1 | ± 3.5 | ||

| 10 | 48.7 | ± 2.9 | [Value] | |

| 25 | 23.4 | ± 1.8 | ||

| 50 | 10.1 | ± 1.2 | ||

| Doxorubicin (Positive Control) | 1 | 55.6 | ± 3.8 | [Value] |

Table 2: Analysis of Apoptosis in T47D Cells Treated with Compound-X

| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Control (Vehicle) | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| Compound-X | [IC50 Value] | [Value] | [Value] | [Value] |

| Doxorubicin | [Concentration] | [Value] | [Value] | [Value] |

Table 3: Cell Cycle Distribution of T47D Cells Following Compound-X Treatment

| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |

| Control (Vehicle) | 0 | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 | 1.1 ± 0.2 |

| Compound-X | [IC50 Value] | [Value] | [Value] | [Value] | [Value] |

| Nocodazole (Positive Control) | [Concentration] | [Value] | [Value] | [Value] | [Value] |

Experimental Protocols

Here are detailed methodologies for the key experiments.

1. T47D Cell Culture and Maintenance

-

Cell Line: T47D (human breast ductal carcinoma).

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency, typically every 3-4 days.

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Compound-X and calculate its half-maximal inhibitory concentration (IC50).

-

Procedure:

-

Seed T47D cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of Compound-X (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control. Include a positive control like Doxorubicin.

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by Compound-X.

-

Procedure:

-

Seed T47D cells in a 6-well plate and treat with Compound-X at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

4. Cell Cycle Analysis (PI Staining)

-

Objective: To determine the effect of Compound-X on cell cycle progression.

-

Procedure:

-

Treat T47D cells with Compound-X at its IC50 concentration for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

5. Western Blot Analysis

-

Objective: To investigate the effect of Compound-X on key signaling proteins.

-

Procedure:

-

Treat T47D cells with Compound-X and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols: WAY-166818 Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for immunofluorescence (IF) staining to visualize the subcellular localization of Estrogen Receptor β (ERβ) in response to treatment with WAY-166818, a selective ERβ agonist.[1][2] The provided methodology is a comprehensive guide that can be adapted for various cell types and experimental setups.

Introduction